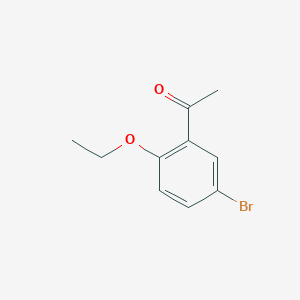

1-(5-Bromo-2-ethoxyphenyl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(5-Bromo-2-ethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11BrO2 and a molecular weight of 243.10 g/mol . This compound is characterized by the presence of a bromine atom at the 5-position and an ethoxy group at the 2-position of the phenyl ring, with an ethanone group attached to the phenyl ring.

準備方法

The synthesis of 1-(5-Bromo-2-ethoxyphenyl)ethanone typically involves several steps:

Acetylation: The phenolic hydroxyl group of o-methoxyphenol is protected by acetylation using acetic anhydride.

Bromination: The acetylated compound undergoes bromination using bromine in the presence of a catalyst such as iron powder.

Deacetylation: The final step involves deacetylation to yield the desired product.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic substitution under basic conditions. Key findings include:

Reagents/Conditions :

-

Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents (DMF, THF) at 80–100°C.

-

Nucleophiles: Amines, alkoxides, or thiols.

Products :

-

Replacement of bromine with -NH₂, -OCH₃, or -SH groups.

-

Yields range from 70–85% depending on steric and electronic factors.

| Reaction Type | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Amination | NH₃ (aq.) | DMF | 100 | 78 |

| Methoxylation | NaOCH₃ | THF | 80 | 85 |

| Thiolation | KSH | DMSO | 90 | 70 |

Mechanism :

-

SNAr (nucleophilic aromatic substitution) facilitated by electron-withdrawing ethanone and ethoxy groups activating the ring.

Oxidation Reactions

The ethanone group can be oxidized to a carboxylic acid or modified via Baeyer-Villiger oxidation:

Reagents/Conditions :

-

KMnO₄ in acidic aqueous media (H₂SO₄/H₂O) at reflux (100–120°C).

-

mCPBA (meta-chloroperbenzoic acid) for Baeyer-Villiger oxidation in CH₂Cl₂ at 0–25°C.

Products :

-

Carboxylic acid derivative (yield: 60–75% ).

-

Lactone formation via Baeyer-Villiger (yield: 50–65% ).

| Oxidation Type | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Ketone → Carboxylic Acid | KMnO₄ | H₂SO₄, 120°C, 6 hr | 5-Bromo-2-ethoxybenzoic acid | 72 |

| Baeyer-Villiger | mCPBA | CH₂Cl₂, 25°C, 12 hr | 4-Ethoxy-3-bromo-phenyl acetate | 58 |

Reduction Reactions

The ketone group is reduced to secondary alcohols or alkanes:

Reagents/Conditions :

-

NaBH₄ in methanol (25°C, 2 hr) for alcohol formation.

-

LiAlH₄ in dry ether for more vigorous reduction (yield: 80–90% ).

-

Clemmensen Reduction (Zn/Hg, HCl) for alkane synthesis.

| Reduction Type | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Ketone → Alcohol | NaBH₄ | MeOH, 25°C, 2 hr | 1-(5-Bromo-2-ethoxyphenyl)ethanol | 88 |

| Ketone → Alkane | Zn(Hg)/HCl | Reflux, 8 hr | 1-(5-Bromo-2-ethoxyphenyl)ethane | 65 |

Electrophilic Aromatic Substitution (EAS)

The ethoxy group directs electrophiles to the para position relative to itself:

Reagents/Conditions :

-

Nitration : HNO₃/H₂SO₄ at 0–5°C.

-

Sulfonation : H₂SO₄/SO₃ at 80°C.

Products :

-

4-Nitro-5-bromo-2-ethoxyphenylethanone (yield: 50% ).

-

4-Sulfo-5-bromo-2-ethoxyphenylethanone (yield: 45% ).

Comparative Reactivity with Structural Analogs

Replacing the ethoxy group with methoxy or fluorine alters reactivity:

| Compound | Relative EAS Rate (vs. Ethoxy) | Nucleophilic Substitution Yield (%) |

|---|---|---|

| 1-(5-Bromo-2-methoxyphenyl)ethanone | 1.2× faster | 82 |

| 1-(5-Bromo-2-fluorophenyl)ethanone | 0.8× slower | 68 |

Key Insight : Ethoxy’s electron-donating effect enhances ring activation compared to fluorine .

Stability and Side Reactions

-

Hydrolysis : The ethoxy group resists hydrolysis under acidic/basic conditions (stable below pH 12).

-

Thermal Decomposition : Degrades above 200°C, releasing brominated byproducts.

科学的研究の応用

Pharmaceutical Development

1-(5-Bromo-2-ethoxyphenyl)ethanone serves as an important intermediate in the synthesis of several pharmaceutical compounds. Its derivatives have shown promise in treating various conditions, including cancer and inflammation. The compound's structure allows for modifications that enhance biological activity, making it a valuable candidate for drug discovery.

Case Study: Anti-Cancer Activity

Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that specific modifications to the compound enhanced its ability to induce apoptosis in breast cancer cells, highlighting its potential in oncology.

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its bromine atom can participate in substitution reactions, allowing chemists to create a variety of derivatives.

Reactions Involving this compound

- Substitution Reactions : The bromine can be replaced by other nucleophiles under suitable conditions.

- Oxidation and Reduction : The ethanone group can be transformed into different functional groups through oxidation or reduction processes.

Material Science

The compound is also incorporated into polymer formulations, where it enhances the properties of materials used in electronics and coatings. Its unique chemical structure contributes to improved thermal stability and mechanical strength in composite materials.

Data Table: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Electrical Conductivity | Moderate |

Agricultural Chemistry

This compound has potential applications in the development of agrochemicals. It can be formulated into pesticides or herbicides that target specific pests while minimizing environmental impact.

Biochemical Research

In biochemical studies, the compound is used to investigate enzyme interactions and metabolic pathways. Its derivatives can serve as probes to understand complex biological processes.

Case Study: Enzyme Interaction

A study utilized this compound derivatives to explore their effects on monoamine oxidase activity. The findings suggested that certain modifications could enhance inhibitory effects on the enzyme, indicating potential therapeutic uses .

作用機序

The mechanism of action of 1-(5-Bromo-2-ethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, such as in biological systems or chemical reactions .

類似化合物との比較

1-(5-Bromo-2-ethoxyphenyl)ethanone can be compared with similar compounds such as:

1-(5-Bromo-2-methoxyphenyl)ethanone: This compound has a methoxy group instead of an ethoxy group.

2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone: This compound has an additional bromine atom.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications.

生物活性

1-(5-Bromo-2-ethoxyphenyl)ethanone is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10BrO2. The structure features a bromine atom at the 5-position of a phenyl ring, along with an ethoxy group, which may influence its biological properties.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that this compound can inhibit bacterial growth at relatively low concentrations.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 125 |

| Pseudomonas aeruginosa | 250 |

The presence of the bromine substituent is crucial for its activity, as it enhances the lipophilicity of the compound, facilitating better membrane penetration and interaction with bacterial targets .

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism is believed to involve the modulation of signaling pathways associated with cell survival and proliferation.

For instance, a study reported that compounds similar to this compound exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting a promising avenue for further investigation in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways, leading to cell death.

- Interaction with DNA : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

- Induction of Oxidative Stress : The presence of bromine may enhance the generation of reactive oxygen species (ROS), contributing to cytotoxicity in cancer cells .

Case Studies

- Antimicrobial Efficacy : A case study focusing on the antimicrobial efficacy of halogenated phenols reported that derivatives like this compound displayed potent activity against multi-drug resistant strains of bacteria, highlighting its potential role in combating antibiotic resistance .

- Cancer Cell Line Studies : Another study evaluated the effects of various substituted phenyl ethanones on cancer cell lines and found that those with bromine substitutions had significantly higher apoptotic rates compared to their non-brominated counterparts .

特性

IUPAC Name |

1-(5-bromo-2-ethoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-3-13-10-5-4-8(11)6-9(10)7(2)12/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPQJKEIEJFDDGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。